molecular formula C11H8FNOS2 B2774380 5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one CAS No. 866154-46-3

5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one

Cat. No. B2774380
CAS RN: 866154-46-3
M. Wt: 253.31
InChI Key: MLIBDDFTAAHFFR-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one, also known as 5-(2-fluoro-phenylmethylene)-2-methylsulfanyl-1,3-thiazol-4(5H)-one, is an important organic compound that has found numerous applications in scientific research. This compound is a heterocyclic compound, meaning that it contains a ring of atoms with at least one atom of a different element. In the case of 5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one, the ring consists of five carbon atoms and one sulfur atom. This compound has been studied for its potential use in a variety of applications, including drug synthesis, as a catalyst, and as a reagent.

Scientific Research Applications

Synthesis and Antimicrobial Applications

The compound and its derivatives have been utilized in the synthesis of fluorine-substituted spirosteroidalthiazolidin-4-one derivatives. These derivatives have shown good antimicrobial activities against pathogenic Gram-positive, Gram-negative bacteria, and fungi. For example, the synthesis of fluorobenzamides containing thiazole and thiazolidine derivatives has been explored, with certain compounds demonstrating significant antimicrobial efficacy at minimal inhibitory concentrations (MICs) against bacterial and fungal strains. The presence of a fluorine atom has been noted to enhance the antimicrobial activity of these compounds (Makki et al., 2016; Desai et al., 2013).

Anticancer Research

Further research has focused on the anticancer properties of derivatives, particularly those involving fluorinated benzothiazoles. These compounds have been synthesized and tested for their cytotoxicity in vitro against various cancer cell lines, including breast, liver, and lung cancer cells. The research indicates that certain fluorinated derivatives exhibit potent cytotoxic activities, highlighting their potential as anticancer agents (Hutchinson et al., 2001; Ivasechko et al., 2022).

Catalyst and Solvent-Free Synthesis

Research into the efficient synthesis of related compounds has also been documented. For instance, the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through microwave-assisted Fries rearrangement highlights innovative approaches to producing these compounds with enhanced efficiency and environmental friendliness (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

(5E)-5-[(2-fluorophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNOS2/c1-15-11-13-10(14)9(16-11)6-7-4-2-3-5-8(7)12/h2-6H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIBDDFTAAHFFR-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C(=CC2=CC=CC=C2F)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)/C(=C\C2=CC=CC=C2F)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one

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